molecular formula C13H12ClNO2 B1365645 Ethyl 4-chloro-8-methylquinoline-3-carboxylate CAS No. 37041-32-0

Ethyl 4-chloro-8-methylquinoline-3-carboxylate

Cat. No. B1365645
CAS RN: 37041-32-0
M. Wt: 249.69 g/mol
InChI Key: PGGVUZUNDXCMSS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-methylquinoline-3-carboxylate is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 149-152 °C and a boiling point of 225-228 °C. This compound has been extensively studied due to its wide range of applications in both scientific research and industrial processes.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-chloro-8-methylquinoline-3-carboxylate is utilized in various synthetic processes. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide in different solvents results in the tosylation of position 4 of the quinolone, an important chemical transformation for further derivatization (Ukrainets, Tkach, Kravtsova, & Shishkina, 2008). Additionally, a study on halogenated 1,4-Dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, including ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives, was conducted to record their NMR spectra, contributing significantly to the understanding of their chemical structure and reactivity (Podányi, Keresztúri, Vasvári-Debreczy, Hermecz, & Tóth, 1996).

Applications in Organic Synthesis

Ethyl 4-chloro-8-methylquinoline-3-carboxylate is also a key intermediate in organic synthesis. A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids was developed, showcasing its versatility in creating complex quinoline structures (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018). Furthermore, its transformation under microwave-assistance using aluminium metal as a catalyst highlights its potential in modern, efficient synthetic methods (Bao-an, 2012).

Potential Biological Applications

The compound and its derivatives have been investigated for their potential biological activities. For instance, ethyl-2-chloroquinoline-3-carboxylates were synthesized and tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, indicating their possible use as antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).

Analytical Studies

Analytical studies, such as the NMR study of halogenated dihydroquinolines, provide crucial information about the structural and electronic properties of these compounds. This knowledgeis essential for understanding their reactivity and potential applications in various fields of chemistry and biochemistry (Podányi et al., 1996).

Material Science and Catalysis

In material science and catalysis, the compound serves as a precursor or intermediate. For example, its synthesis under specific conditions such as microwave-assistance and the use of catalysts like aluminium metal showcases its adaptability in different chemical processes, which can be crucial for the development of new materials or catalytic systems (Bao-an, 2012).

properties

IUPAC Name

ethyl 4-chloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-12-8(2)5-4-6-9(12)11(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGVUZUNDXCMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-methylquinoline-3-carboxylate

CAS RN

37041-32-0
Record name 3-Quinolinecarboxylic acid, 4-chloro-8-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37041-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-8-methylquinoline-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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